![molecular formula C25H23F3N6O5S2 B2616079 3,4,5-trimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 310427-22-6](/img/structure/B2616079.png)
3,4,5-trimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C25H23F3N6O5S2 and its molecular weight is 608.61. The purity is usually 95%.
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Biological Activity
3,4,5-trimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure
The compound can be broken down into several functional moieties:
- Trimethoxybenzamide : Contributes to the lipophilicity and biological interactions.
- Thiazole and Triazole Rings : Known for their role in various biological activities including anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The presence of thiazole and triazole moieties is crucial for its cytotoxic effects.
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Mechanism of Action :
- The compound has shown significant inhibition of cell proliferation in various cancer cell lines.
- It appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating apoptosis.
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Case Studies :
- In a study on A549 lung adenocarcinoma cells, the compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating potent anticancer activity .
- Another study reported that structural modifications in the thiazole ring enhanced cytotoxicity against various cancer cell lines, suggesting a structure-activity relationship (SAR) that favors specific substitutions .
Antimicrobial Activity
The compound also displays promising antimicrobial properties.
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Antibacterial Effects :
- It has been tested against several bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus), showing effective bactericidal action with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
- Antifungal Properties :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to:
- The presence of electron-donating groups like methoxy which enhance interaction with biological targets.
- Specific substitutions on the thiazole and triazole rings that increase potency against cancer cells and bacteria.
Data Table: Biological Activity Summary
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including the formation of thiazole and triazole rings. The characterization is carried out using techniques such as NMR (Nuclear Magnetic Resonance), HRMS (High-Resolution Mass Spectrometry), and X-ray crystallography to confirm the structure and purity of the compound.
Key Steps in Synthesis:
- Formation of Thiazole Ring : The thiazole moiety is synthesized through the reaction of appropriate thioketones with α-bromo ketones.
- Triazole Formation : The triazole ring is constructed via cycloaddition reactions involving azides and alkynes or through the use of hydrazine derivatives.
- Amide Bond Formation : The final step involves the coupling of the benzamide with the synthesized thiazole and triazole components.
Antitumor Activity
Research indicates that compounds containing thiazole and triazole rings exhibit significant antitumor properties. For instance, studies have shown that derivatives with these moieties can inhibit cell proliferation in various cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Several studies report that thiazole-containing compounds exhibit broad-spectrum antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups enhances this activity .
Anticonvulsant Activity
Thiazole derivatives are noted for their anticonvulsant properties. Research has highlighted that certain thiazole-based compounds can significantly reduce seizure activity in animal models, suggesting potential therapeutic applications in epilepsy .
Case Study 1: Antitumor Efficacy
A study investigated a series of thiazole-triazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that modifications to the phenyl ring significantly influenced activity, with certain substitutions leading to enhanced potency against breast cancer cells .
Case Study 2: Antimicrobial Screening
In another study, several thiazole derivatives were screened for antimicrobial activity using standard methods against various bacterial strains. Compounds with specific substituents showed promising results, indicating their potential as new antimicrobial agents .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N6O5S2/c1-37-17-9-14(10-18(38-2)21(17)39-3)22(36)30-12-19-32-33-24(41-13-20(35)31-23-29-7-8-40-23)34(19)16-6-4-5-15(11-16)25(26,27)28/h4-11H,12-13H2,1-3H3,(H,30,36)(H,29,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJLXGWLIBKVKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N6O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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